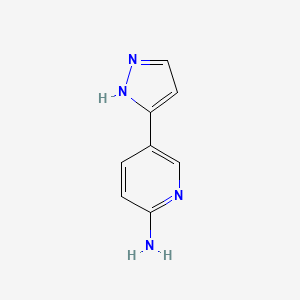
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is an organic compound that features a urea backbone substituted with two 2-chloroethyl groups and a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 2-chloroethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted ureas with various functional groups.
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(2-chloroethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,1-Bis(2-chloroethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules.
Eigenschaften
CAS-Nummer |
2062-72-8 |
|---|---|
Molekularformel |
C11H13Cl2FN2O |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
1,1-bis(2-chloroethyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C11H13Cl2FN2O/c12-5-7-16(8-6-13)11(17)15-10-3-1-9(14)2-4-10/h1-4H,5-8H2,(H,15,17) |
InChI-Schlüssel |
BZHMGOWHZHYFHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)CCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


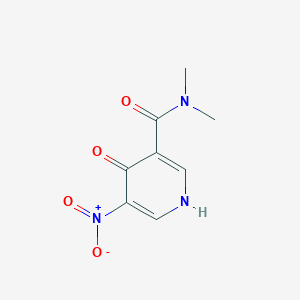
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)

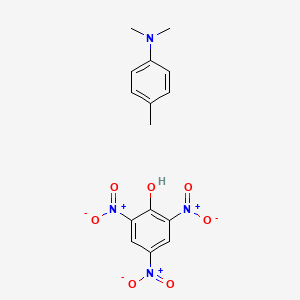
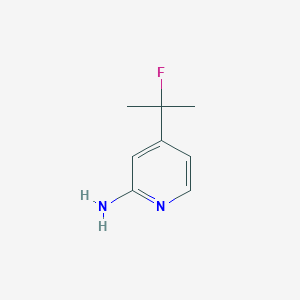
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
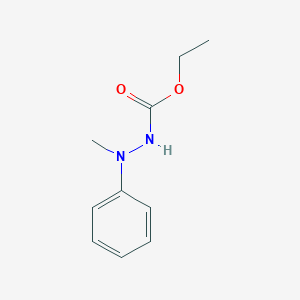
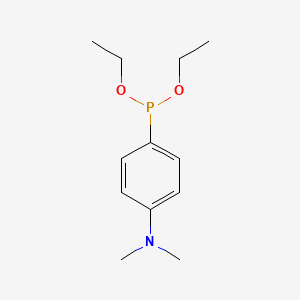
![N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B13999011.png)
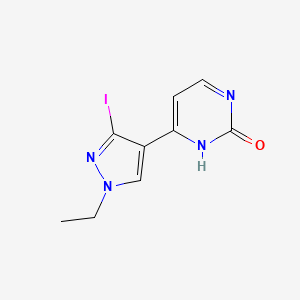
![1-[[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole](/img/structure/B13999027.png)
